

# Application Notes and Protocols for Solid-Phase RNA Synthesis with TBDMS Chemistry

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## Compound of Interest

Compound Name: 3'-TBDMS-Bz-rA Phosphoramidite

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## Introduction

Solid-phase synthesis is a cornerstone of modern biotechnology, enabling the automated and efficient production of custom RNA oligonucleotides. The phosphoramidite method, adapted for RNA synthesis, utilizes a four-step cycle—deprotection, coupling, capping, and oxidation—to sequentially add ribonucleoside phosphoramidites to a growing chain on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy.<sup>[1][2][3]</sup> This application note provides detailed protocols for the solid-phase synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites, along with comprehensive data on reagents, reaction conditions, and expected outcomes.

The TBDMS protecting group is favored for its stability under the conditions of the synthesis cycle and its selective removal using fluoride ions post-synthesis.<sup>[4]</sup> This methodology is crucial for the synthesis of various RNA molecules, including siRNAs, aptamers, and guide RNAs for CRISPR applications.

## Data Presentation: Quantitative Parameters in TBDMS-based RNA Synthesis

The efficiency and fidelity of RNA synthesis are critically dependent on the optimization of each step in the synthesis cycle. The following tables summarize key quantitative data for solid-phase RNA synthesis using TBDMS chemistry.

Table 1: Coupling Efficiency with Different Activators

Activator	Concentration (M)	Coupling Time (min)	Average Coupling Efficiency (%)	Reference
1H-Tetrazole	0.45 - 0.5	10 - 15	~98	<a href="#">[5]</a>
5-(Ethylthio)-1H-tetrazole (ETT)	0.25 - 0.6	5 - 10	>99	
5-(Benzylmercapto)-1H-tetrazole (BMT)	0.25	2 - 5	>99.5	
2,5-Dichlorobenzylthiotetrazole (DCBT)	0.25	2 - 5	>99.5	

Table 2: Deprotection Conditions and Efficiency

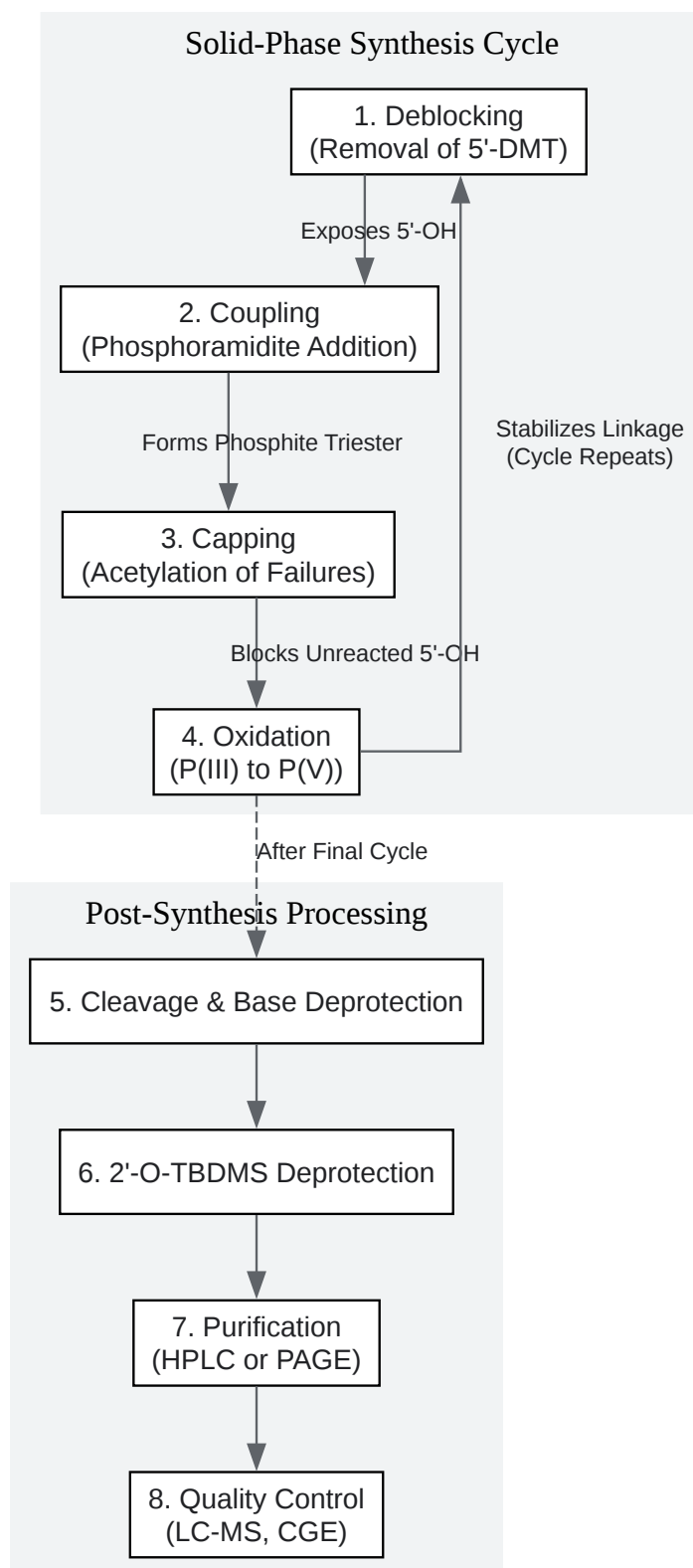
Step	Reagent	Temperature (°C)	Time	Notes	Reference
Cleavage and Base Deprotection	Ammonium hydroxide/ethanol (3:1)	55	12 - 16 hours	Standard conditions	[7]
Aqueous Ammonia/Methylamine (AMA)	65	10 - 20 min	Faster deprotection, requires Ac-C	[1]	
2'-O-TBDMS Deprotection	Tetrabutylammonium fluoride (TBAF) in THF (1M)	Room Temp	12 - 24 hours	Sensitive to water content	[4]
Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA	65	1.5 - 2.5 hours	More reliable than TBAF	[5][8]	
Triethylamine trihydrofluoride (TEA·3HF) in DMSO	65	2.5 hours	Common alternative solvent	[8]	

Table 3: Expected Purity of Crude and Purified RNA

Analysis Method	Expected Purity of Crude Product (20-mer)	Expected Purity after HPLC Purification
Anion-Exchange HPLC	70-85%	>95%
Ion-Pair Reversed-Phase HPLC	70-85%	>95%
Denaturing PAGE	70-85%	>98%

## Experimental Workflow

The overall workflow for solid-phase RNA synthesis using TBDMS chemistry involves the cyclical addition of protected ribonucleoside phosphoramidites, followed by cleavage from the solid support and a two-step deprotection process.



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Caption: Workflow of TBDMS-based solid-phase RNA synthesis.

## Experimental Protocols

### 1. Solid-Phase Synthesis Cycle

This cycle is typically performed on an automated DNA/RNA synthesizer.

- Materials:
  - Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
  - 5'-DMT-2'-O-TBDMS-ribonucleoside-3'-O-( $\beta$ -cyanoethyl-N,N-diisopropylamino) phosphoramidites (A, C, G, U).
  - Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
  - Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile).
  - Capping solution A: Acetic anhydride/Pyridine/THF.
  - Capping solution B: 16% N-Methylimidazole in THF.
  - Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.
  - Anhydrous acetonitrile.
- Protocol:
  - Deblocking: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.
  - Coupling: The phosphoramidite monomer and activator solution are delivered to the column, and the coupling reaction proceeds to form a phosphite triester linkage.
  - Capping: A mixture of capping solutions A and B is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

- Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester by the iodine solution. The support is then washed with acetonitrile.
- This cycle is repeated until the desired RNA sequence is assembled.

## 2. Cleavage and Base Deprotection

- Materials:
  - Concentrated ammonium hydroxide/ethanol (3:1, v/v) OR
  - Aqueous Ammonia/40% Methylamine (AMA) (1:1, v/v).
  - Screw-cap pressure-resistant vial.
- Protocol (Standard):
  - Transfer the solid support to a screw-cap vial.
  - Add 1-2 mL of ammonium hydroxide/ethanol (3:1) solution.
  - Seal the vial tightly and heat at 55°C for 12-16 hours.
  - Cool the vial to room temperature before opening.
  - Transfer the solution containing the cleaved and partially deprotected RNA to a new tube.
  - Evaporate the solution to dryness using a centrifugal evaporator.
- Protocol (Fast with AMA):
  - Transfer the solid support to a screw-cap vial.
  - Add 1-2 mL of AMA solution.
  - Seal the vial tightly and heat at 65°C for 10-20 minutes.
  - Cool the vial to room temperature before opening.

- Transfer the solution and evaporate to dryness.

### 3. 2'-O-TBDMS Deprotection

- Materials:

- Triethylamine trihydrofluoride (TEA·3HF).
- N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
- Triethylamine (TEA).
- Quenching buffer (e.g., isopropoxytrimethylsilane or a suitable buffer for subsequent purification).

- Protocol:

- To the dried oligonucleotide pellet, add the deprotection cocktail. A common mixture is NMP/TEA/TEA·3HF (3:2:4, v/v/v) or DMSO/TEA·3HF. For a 1 μmol synthesis, use approximately 250 μL of the cocktail.[\[9\]](#)
- Ensure the pellet is fully dissolved.
- Incubate the mixture at 65°C for 1.5 - 2.5 hours.[\[5\]](#)[\[8\]](#)
- Cool the reaction on ice.
- Quench the reaction by adding a suitable quenching buffer.
- The RNA is now ready for purification.

### 4. Purification and Analysis

- Purification:

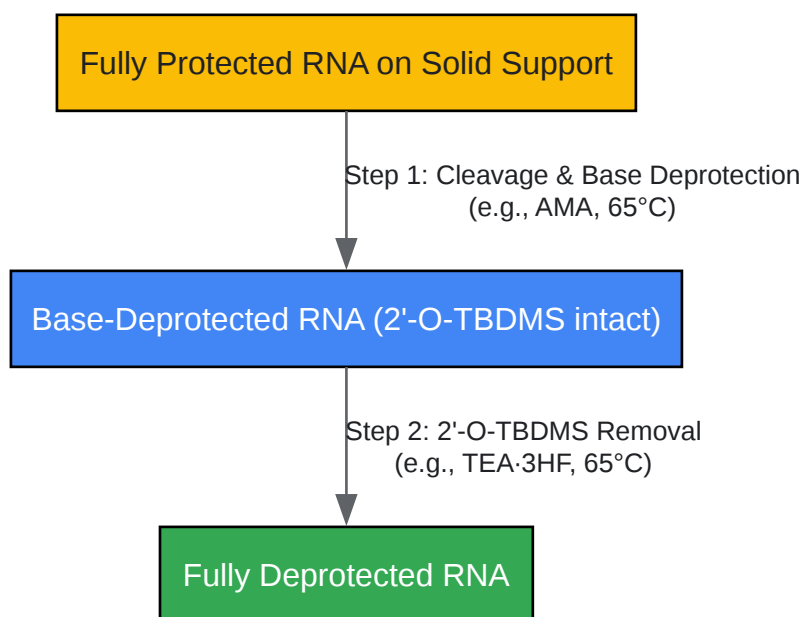
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used for "DMT-on" purification, where the final 5'-DMT group is left on during synthesis and removed after purification.



- Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on charge and is effective for purifying "DMT-off" syntheses.[6]
- Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution separation and is suitable for obtaining highly pure RNA, especially for longer oligonucleotides.
- Analysis:
  - Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the synthesized RNA by verifying its molecular weight.
  - Capillary Gel Electrophoresis (CGE): To assess the purity and integrity of the final product.

## Logical Relationship of Deprotection Steps

The deprotection of the synthesized RNA is a critical two-step process that must be performed in the correct sequence to ensure the integrity of the final product.



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Caption: Sequential deprotection of synthetic RNA.

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